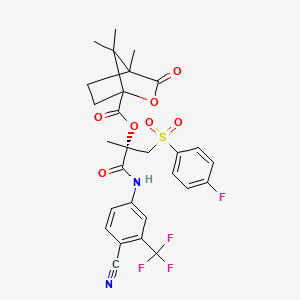

(S)-Bicalutamide (1S)-Camphanic Acid Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-WTGGTCQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Characterization and Analytical Techniques

Spectroscopic Methods for Comprehensive Stereochemical Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of (S)-Bicalutamide (1S)-Camphanic Acid Ester. By probing the molecule at an atomic and functional group level, these methods provide a complete picture of its identity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical elucidation of this compound. The formation of the ester creates a diastereomeric relationship between the (S)-bicalutamide and (1S)-camphanic acid moieties, which results in distinct NMR spectra for each diastereomer, unlike the identical spectra of enantiomers.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively. nih.gov This allows for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra, verifying the covalent linkage between the bicalutamide (B1683754) and camphanic acid units.

Chiral Shift Reagents: Although the compound is a diastereomer, chiral shift reagents, such as lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be used to enhance the separation of signals if any overlap occurs or to confirm stereochemical assignments. libretexts.orgrsc.org These reagents form transient complexes with the substrate, inducing significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the spatial arrangement, thus confirming the absolute configuration. harvard.edu

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Bicalutamide Aromatic Protons | 7.7 - 8.2 | 115 - 145 | Signals corresponding to the cyanotrifluoromethylphenyl and fluorophenylsulfonyl groups. mdpi.com |

| Bicalutamide CH₃ | ~1.6 | ~23 | Shift influenced by the adjacent chiral center and the ester linkage. mdpi.com |

| Bicalutamide CH₂SO₂ | ~3.9 - 4.5 | ~74 | Diastereotopic protons may show distinct signals. nih.gov |

| Camphanate Methyls (3) | 0.9 - 1.2 | 9 - 20 | Three distinct singlet signals for the gem-dimethyl and tertiary methyl groups. |

| Camphanate CH₂ | 1.8 - 2.6 | 30 - 55 | Complex multiplet signals from the bicyclic system. |

| Ester & Amide Carbonyls | - | 165 - 178 | Distinct signals for the ester and amide C=O groups. mdpi.com |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are crucial for identifying functional groups and investigating solid-state properties like polymorphism. spectroscopyonline.com

FTIR Spectroscopy: This technique is excellent for identifying key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the nitrile (C≡N), sulfone (S=O), amide (N-H and C=O), and ester (C=O) functionalities. The precise positions of these bands confirm the integrity of the molecular structure.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Amide N-H Stretch | FTIR | ~3300 - 3400 | Confirms the presence of the amide linkage. |

| Nitrile C≡N Stretch | FTIR/Raman | ~2230 | Strong, sharp peak characteristic of the cyano group. nih.gov |

| Ester C=O Stretch | FTIR | ~1750 | Characteristic of the camphanic acid ester carbonyl. |

| Amide C=O Stretch | FTIR | ~1680 | Confirms the amide carbonyl group. |

| Sulfone S=O Stretch | FTIR/Raman | 1300-1350 & 1120-1160 | Two distinct bands for asymmetric and symmetric stretching. |

| C-F Stretch | FTIR | 1000-1400 | Associated with the CF₃ and C-F (aromatic) groups. |

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the molecular weight, allowing for the unequivocal determination of the elemental composition. mdpi.com This technique is vital for confirming the identity of this compound and for identifying any impurities.

Molecular Identity: HR-MS can measure the mass of the molecular ion with high precision (typically to four decimal places), which can be used to confirm the molecular formula, C₂₈H₂₆F₄N₂O₇S. scbt.com

Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS), a characteristic fragmentation pattern is produced. Key fragmentation pathways for this molecule would include the cleavage of the ester bond to yield ions corresponding to the bicalutamide and camphanic acid moieties, and the cleavage of the amide bond. This pattern serves as a structural fingerprint, confirming the connectivity of the molecule. nih.gov

Impurity Profiling: The high sensitivity and resolution of MS make it ideal for detecting and identifying trace-level impurities. This includes starting materials, by-products from the synthesis, or potential degradation products, ensuring the purity of the final compound. researchgate.net

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are the gold standard for separating complex mixtures and quantifying the purity of individual components. For chiral compounds and their diastereomeric derivatives, specialized chromatographic techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the diastereomeric purity of this compound. Because diastereomers have different physical properties, they can be separated on standard (achiral) stationary phases, but chiral stationary phases (CSPs) often provide superior resolution.

A method using a CSP, such as an immobilized polysaccharide-based column (e.g., Chiralpak IA), can effectively separate the this compound from its corresponding (R)-Bicalutamide (1S)-Camphanic Acid Ester diastereomer. researchgate.netnih.gov By optimizing the mobile phase (e.g., mixtures of hexane, ethanol, and ethyl acetate), baseline separation can be achieved. researchgate.net The area under each peak in the resulting chromatogram is directly proportional to the concentration of that diastereomer, allowing for precise quantification of diastereomeric excess (d.e.). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have low volatility, GC-MS is highly useful for analyzing potential volatile impurities or degradation products. jmchemsci.com For instance, if the ester bond undergoes hydrolysis, the resulting camphanic acid could be derivatized to a more volatile form and analyzed by GC-MS. This technique is also valuable for monitoring the presence of residual solvents from the synthesis or purification process, ensuring they are below acceptable limits.

X-Ray Diffraction (XRD) for Definitive Absolute Stereochemistry Determination

X-ray Diffraction (XRD) on a single crystal is the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.uknih.gov This technique is considered the gold standard in the pharmaceutical industry for the unambiguous assignment of the configuration of chiral centers. soton.ac.uk For a diastereomeric compound like this compound, XRD analysis provides a definitive structural proof.

The methodology involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. In the case of the this compound, the known and fixed absolute configuration of the (1S)-camphanic acid moiety acts as an internal chiral reference. By determining the relative stereochemistry between the camphanate group and the bicalutamide portion of the molecule, the absolute configuration at the chiral carbon of the bicalutamide can be assigned without ambiguity.

In instances where obtaining a single crystal of sufficient size or quality for the target compound proves difficult, researchers may synthesize a derivative that crystallizes more readily. nih.gov The absolute configuration determined for the crystalline derivative can then be reliably correlated back to the original compound. nih.govnih.govcardiff.ac.uk Furthermore, when single crystals are unavailable, structure determination from powder X-ray diffraction (SDPD) data, often combined with Rietveld refinement, can be employed to elucidate crystal structures. sumitomo-chem.co.jp Studies on bicalutamide have successfully used this powder diffraction technique to characterize its polymorphic forms. sumitomo-chem.co.jp

The table below presents an example of crystallographic data that would be obtained from an XRD analysis of a bicalutamide-related crystalline solid.

Table 2: Example Crystallographic Data for a Bicalutamide Cocrystal

| Parameter | [Bic + BZA] | [Bic + 2OHBZA] |

|---|---|---|

| Chemical Formula | C₂₅H₁₉F₄N₃O₄S | C₂₅H₁₉F₄N₃O₅S |

| Formula Weight | 549.50 | 565.50 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.911(3) | 16.903(4) |

| b (Å) | 13.961(3) | 7.579(2) |

| c (Å) | 12.872(3) | 18.730(4) |

| β (deg) | 107.82(3) | 108.82(3) |

| Volume (ų) | 2377.9(9) | 2269.9(9) |

| Z | 4 | 4 |

| R-factor (%) | 5.86 | 6.13 |

Data adapted from a study on bicalutamide cocrystals with benzamide (B126) (BZA) and salicylamide (B354443) (2OHBZA). rsc.org

Mechanistic Studies of S Bicalutamide 1s Camphanic Acid Ester Hydrolysis and Bioconversion in Vitro and Preclinical Models

In Vitro Enzymatic Hydrolysis Kinetics and Mechanisms

The hydrolysis of an ester bond is a critical step in the activation of many prodrugs. For a compound like (S)-Bicalutamide (1S)-Camphanic Acid Ester, this would involve the cleavage of the ester linkage to release (S)-bicalutamide and (1S)-camphanic acid.

Identification and Characterization of Relevant Esterases and Hydrolases (e.g., Carboxylesterases)

Carboxylesterases (CEs) are the primary enzymes responsible for the hydrolysis of a wide array of ester-containing drugs and prodrugs in the body. nih.govnih.gov These enzymes are broadly distributed, with high concentrations found in the liver, plasma, and small intestine. nih.gov In humans, two major forms, hCE1 and hCE2, are predominantly involved in drug metabolism. nih.gov hCE1 is abundant in the liver, while hCE2 is the principal form in the small intestine. nih.gov

Given its structure, this compound would be a potential substrate for these hydrolases. The hydrolysis would be a key step in its bioconversion, releasing the (S)-bicalutamide moiety. Studies on various ester compounds in rat plasma and liver microsomes, which are rich in carboxylesterases, confirm that these biological matrices are standard models for assessing the metabolic stability of ester linkages. nih.govresearchgate.net The specific carboxylesterase isozymes that would act on this particular camphanate ester and their kinetic parameters have not been detailed in available research.

Influence of Molecular Structure and Environmental Factors (e.g., pH) on Enzymatic Cleavage Rates

The rate of enzymatic hydrolysis of an ester is significantly influenced by its molecular structure and the surrounding chemical environment.

Molecular Structure: The steric hindrance around the ester bond is a major determinant of the hydrolysis rate. nih.gov The bulky nature of the (1S)-camphanic acid moiety attached to the (S)-bicalutamide molecule would likely influence its interaction with the active site of esterase enzymes. Comparative studies on homologous series of esters have shown that both the acyl and alcohol portions of the ester affect its stability. nih.govnih.gov

Environmental Factors (pH): The pH of the environment can affect both the chemical stability of the ester and the activity of the hydrolyzing enzymes. Ester hydrolysis can occur non-enzymatically at acidic or basic pH, though the rates are typically much slower than enzyme-catalyzed reactions under physiological conditions. nih.gov Carboxylesterases generally exhibit optimal activity at physiological pH (around 7.4). The stability of many ester-containing prodrugs is pH-dependent, often showing greater stability in acidic conditions and more rapid conversion to the active drug at the physiological pH of blood and tissues. nih.gov

In Vitro Chemical Stability Profiles under Varied Conditions

The chemical stability of an ester is its susceptibility to hydrolysis in the absence of enzymes. This is typically evaluated across a range of pH values to simulate different physiological environments, such as the stomach (acidic) and intestines (neutral to slightly alkaline). Studies on bicalutamide (B1683754) itself (not the ester) have focused on its stability in solid dosage forms, indicating that factors like humidity and temperature can influence its physical state (e.g., crystallinity), which in turn affects dissolution. mdpi.comnih.gov For the camphanic acid ester, one would expect it to be relatively stable at acidic pH, with an increased rate of non-enzymatic hydrolysis as the pH becomes more alkaline. However, specific experimental data on the stability profile of this compound is not available.

Bioconversion Pathways and Metabolite Identification in Preclinical Biological Matrices (e.g., Plasma, Liver Homogenates, Cell Lines)

Following the presumed initial hydrolysis of the ester bond in preclinical matrices like plasma or liver homogenates, the primary metabolite released would be (S)-bicalutamide.

Table 1: Predicted Initial Bioconversion of this compound

| Precursor Compound | Predicted Initial Reaction | Primary Metabolites |

|---|---|---|

| This compound | Ester Hydrolysis | (S)-Bicalutamide |

The subsequent fate of (S)-bicalutamide is better understood. It is rapidly cleared from plasma. nih.gov The predominant metabolic pathway for the (S)-enantiomer is direct glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This process makes the molecule more water-soluble, facilitating its excretion. In contrast, the pharmacologically active (R)-enantiomer undergoes oxidation by cytochrome P450 enzymes before glucuronidation. nih.gov Therefore, after the initial ester cleavage, the resulting (S)-bicalutamide would likely be converted to (S)-bicalutamide-glucuronide in liver homogenates or liver-derived cell lines.

Investigations into Stereoselective Hydrolysis in Preclinical Systems and its Stereochemical Implications

The use of (1S)-camphanic acid chloride as a chiral derivatizing agent is a well-established technique to separate enantiomers of alcohols and amines. bioanalysis-zone.comresearchgate.net The process involves creating two diastereomers, in this case this compound and (R)-Bicalutamide (1S)-Camphanic Acid Ester, which have different physical properties and can be separated chromatographically.

Enzymatic hydrolysis can be stereoselective, meaning an enzyme may preferentially hydrolyze one stereoisomer over another. Cholinesterases, for example, have been shown to hydrolyze esters at different rates depending on the stereochemistry of the substrate. nih.gov It is plausible that carboxylesterases would also exhibit stereoselectivity in the hydrolysis of bicalutamide camphanate esters. This could manifest as a different rate of hydrolysis for the (S, 1S) diastereomer compared to the (R, 1S) diastereomer. Such stereoselectivity would have significant implications if the ester were used as a prodrug, but since its role is primarily in synthesis, these implications relate more to the potential for kinetic resolution during chemical processing rather than preclinical effects. There are, however, no specific studies that have investigated the stereoselective hydrolysis of this particular compound in preclinical systems.

An in-depth analysis of the computational and theoretical studies of this compound reveals significant insights into its behavior as a prodrug. This article explores the molecular interactions, conformational stability, and metabolic fate of this compound through various computational models.

Computational and Theoretical Studies on S Bicalutamide 1s Camphanic Acid Ester

Computational and theoretical chemistry play a pivotal role in the design and development of prodrugs like (S)-Bicalutamide (1S)-Camphanic Acid Ester. These methods provide a molecular-level understanding of the interactions and transformations that govern the efficacy of such compounds.

Structure Activity Relationship Studies and Advanced Derivatization Strategies

Elucidating the Role of the Ester Moiety on Bioconversion, Specificity, and Molecular Interactions (Preclinical, in vitro)

The esterification of (S)-bicalutamide with (1S)-camphanic acid to form (S)-Bicalutamide (1S)-Camphanic Acid Ester is a critical step primarily for the purpose of chiral separation of the bicalutamide (B1683754) enantiomers. Preclinical, in vitro research focuses on understanding the characteristics of this ester.

Bioconversion: The ester bond is designed to be hydrolyzed by esterases in the body to release the active (S)-bicalutamide. In vitro studies using liver microsomes and plasma are essential to determine the rate and extent of this cleavage. The stability of the ester is a key factor; it must be stable enough for absorption but readily cleaved to release the active drug.

Specificity: In vitro investigations can reveal if specific esterase enzymes show a preference for hydrolyzing the camphanic acid ester. This could have implications for where the active drug is released in the body.

Molecular Interactions: The bulky (1S)-camphanic acid ester moiety significantly alters the physical and chemical properties of bicalutamide, such as its solubility and how it packs into a crystal structure. nih.gov In its esterified form, the compound is not expected to bind effectively to the androgen receptor due to the size of the ester group. The primary molecular interaction of interest is with the esterase enzymes that facilitate its conversion to the active (S)-bicalutamide.

Investigating the Impact of Stereoisomerism of the Ester on Biological Recognition and Metabolic Processing

The introduction of the chiral (1S)-camphanic acid to bicalutamide creates diastereomers, which have different three-dimensional structures. This difference is key to separating the (R) and (S) enantiomers of bicalutamide.

Biological Recognition: The stereochemistry of the ester can significantly influence how it is recognized by metabolic enzymes. mdpi.com Esterases, having chiral active sites, may process one diastereomer more efficiently than the other. This can affect the rate at which the active (S)-bicalutamide and the less active (R)-bicalutamide are released from their respective camphanate esters.

| Enantiomer | Primary Metabolic Pathway | Clearance Rate |

| (S)-Bicalutamide | Direct Glucuronidation | Rapid |

| (R)-Bicalutamide | Hydroxylation followed by Glucuronidation | Slow |

Rational Design and Synthesis of Analogues and Homologues to Probe Mechanistic and Structural Hypotheses (Academic Research)

Academic research often involves the creation of new molecules based on an existing one to understand how it works. In the case of bicalutamide, researchers have designed and synthesized numerous analogues to explore its mechanism of action and to develop more potent anti-prostate cancer agents. nih.govnih.govcardiff.ac.uk

These studies often involve modifications at three main areas of the bicalutamide structure: ring A, ring B, and the linker connecting them. nih.govresearchgate.net For instance, researchers have created sulfide, deshydroxy, sulfone, and O-acetylated analogues and evaluated their activity against various prostate cancer cell lines. nih.govcardiff.ac.uk Some of these new compounds have shown significantly enhanced anticancer activity compared to bicalutamide. nih.govcardiff.ac.uk

The introduction of fluorine atoms into the bicalutamide structure has also been a strategy to improve the efficacy and stability of the compound. nih.govresearchgate.net Molecular modeling is often used in conjunction with synthesis to predict how these new analogues will interact with the androgen receptor and to explain their observed biological activities. nih.govcardiff.ac.uk

| Modification Strategy | Example Analogues | Research Focus |

| Linker Modification | Sulfide, Sulfone Analogues | Investigating the impact on antiproliferative activity. nih.govcardiff.ac.uk |

| Ring Modification | Deshydroxy Analogues | Enhancing anticancer activity. nih.govcardiff.ac.uk |

| Introduction of New Functional Groups | Fluorinated Derivatives | Improving efficacy and stability. nih.govresearchgate.net |

Exploration of Novel Derivatization Strategies beyond (1S)-Camphanic Acid Ester for Tailored Properties (Academic Focus)

While the use of (1S)-camphanic acid is primarily for chiral resolution, academic research is exploring other derivatization strategies to create bicalutamide prodrugs with improved properties. The goal is to develop therapies with better pharmacokinetic profiles, enhanced targeting to cancer cells, or novel mechanisms of drug release.

One area of active research is the development of derivatives that are more potent or can overcome resistance. For example, the synthesis of novel bicalutamide and enzalutamide (B1683756) derivatives has been pursued to create more effective treatments for prostate cancer. nih.gov

Another approach involves altering the chemical structure to improve biological activity. For instance, creating deshydroxy bicalutamide derivatives has been shown to produce potent androgen receptor antagonists.

The development of novel analytical techniques also plays a role. For example, new derivatization strategies are being developed for use in metabolomics to better understand the effects of drugs like bicalutamide. nih.govnih.gov These methods aim to simplify sample preparation and expand the range of metabolites that can be detected. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-Bicalutamide (1S)-Camphanic Acid Ester, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a three-step process: (1) Conversion of (–)-camphanic acid to its acid chloride using thionyl chloride under reflux (3 hours, 81% yield), (2) formation of a brominated ester intermediate via nucleophilic substitution, and (3) reaction with nitrogen-containing heterocycles (e.g., morpholine, piperidine) to yield the final product. Optimization includes controlling stoichiometry (e.g., 10:1 molar ratio of thionyl chloride to camphanic acid) and avoiding methanol in purification to prevent transesterification .

- Critical Parameters : Monitor reaction progress via TLC or HPLC, and use inert solvents (e.g., hexane/ethyl acetate) during column chromatography to preserve ester stability .

Q. Which analytical methods are recommended for assessing purity and enantiomeric excess of this compound?

- Chromatographic Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, UV detection at 254 nm. System suitability requires resolution ≥2.0 between enantiomers .

- GC : For residual solvent analysis (e.g., ethanol), employ a DB-624 column (30 m × 0.53 mm) with a temperature gradient (40°C to 200°C) and flame ionization detection. Peak area ratios (sample vs. USP standard) must align within ±5% .

Q. How does the camphanic acid moiety influence stereochemical resolution in chiral applications?

- Mechanism : The bicyclic gem-dimethyl structure of camphanic acid creates steric and electronic asymmetry, enabling diastereomeric differentiation via HPLC or NMR. For example, it resolves prochiral methylene hydrogens in α-deuterated alcohols or amines by forming distinct ester derivatives .

- Applications : Used to assign absolute configurations in enzymatically deuterated sugars (e.g., glucose, mannitol) and analyze stereoselective enzyme activity .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of camphanic acid esters during purification?

- Problem : Esters like this compound undergo transesterification with methanol (common in silica gel chromatography), forming methyl esters as byproducts .

- Solutions :

- Alternative Eluents : Replace methanol with ethanol or isopropanol in hexane/ethyl acetate mixtures .

- Low-Temperature Purification : Perform chromatography at 4°C to slow reaction kinetics.

- Validation : Confirm product integrity via ¹H NMR (e.g., absence of methyl ester peaks at δ 3.6–3.7 ppm) .

Q. What computational methods predict the stability of camphanic acid derivatives under varying conditions?

- Quantum Chemical Analysis :

- Bond Strength : Calculate Intrinsic Bond Strength Index (IBSI) for the C–O ester bond using MultiWFN software. Lower IBSI values (<0.5) correlate with higher susceptibility to cleavage .

- Thermodynamic Parameters : Compare Gibbs free energy (ΔG) for transesterification pathways. For (–)-camphanic esters, ΔG > +20 kJ/mol indicates kinetic stability under ambient conditions .

- Application : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model reaction intermediates and transition states .

Q. How to design experiments evaluating the antiviral activity of this compound derivatives?

- In Vitro Protocol :

- Cytotoxicity Assay : Use MDCK cells with MTT reagent; measure IC₅₀ (e.g., 9b derivative: IC₅₀ = 45 μM) .

- Antiviral Testing : Infect cells with influenza A/Puerto Rico/8/34 virus; quantify viral inhibition via plaque reduction assay (≥50% reduction at 10 μM for active compounds) .

- Controls : Include ribavirin (positive control) and vehicle-treated cells. Validate results with triplicate runs and ANOVA (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.